
(E)-Bis(4-butylphenyl)diazene
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Overview
Description
(E)-Bis(4-butylphenyl)diazene is an organic compound belonging to the class of azo compounds, characterized by the presence of a diazene group (N=N) bonded to two phenyl groups. The “E” configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(4-butylphenyl)diazene typically involves the azo coupling reaction. This reaction is a common method for producing azo compounds and involves the reaction of a diazonium salt with an aromatic compound.
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Diazotization: : The first step involves the formation of a diazonium salt from an aromatic amine. For this compound, 4-butylaniline is used.
Reaction Conditions: 4-butylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
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Coupling Reaction: : The diazonium salt is then reacted with another molecule of 4-butylaniline to form the azo compound.
Reaction Conditions: The coupling reaction is typically carried out in an alkaline medium, such as sodium hydroxide (NaOH) solution, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Efficient separation and purification techniques, such as crystallization or chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-Bis(4-butylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(E)-Bis(4-butylphenyl)diazene has various applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other azo compounds and dyes.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Bis(4-butylphenyl)diazene involves its interaction with molecular targets and pathways. The azo group can undergo redox reactions, influencing various biological and chemical processes. The compound’s effects are mediated through its ability to form reactive intermediates and interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(E)-Bis(4-methylphenyl)diazene: Similar structure with methyl groups instead of butyl groups.
(E)-Bis(4-ethylphenyl)diazene: Similar structure with ethyl groups instead of butyl groups.
(E)-Bis(4-propylphenyl)diazene: Similar structure with propyl groups instead of butyl groups.
Uniqueness
(E)-Bis(4-butylphenyl)diazene is unique due to the presence of butyl groups, which can influence its solubility, reactivity, and interaction with other molecules. The length of the alkyl chain can affect the compound’s physical and chemical properties, making it distinct from its methyl, ethyl, and propyl analogs.
Properties
CAS No. |
100633-57-6 |
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Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
bis(4-butylphenyl)diazene |
InChI |
InChI=1S/C20H26N2/c1-3-5-7-17-9-13-19(14-10-17)21-22-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
InChI Key |
HTTBAGNJILNUBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
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